molecular formula C22H18N2O3S B2843665 Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477508-55-7

Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate

Cat. No.: B2843665
CAS No.: 477508-55-7
M. Wt: 390.46
InChI Key: XVSRGRJXPFOMCC-UHFFFAOYSA-N
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Description

Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate is a structurally complex molecule featuring a benzoate ester backbone linked to a 1,2-dihydroacenaphthylene moiety via a thiourea-carbamoyl bridge. This compound’s design integrates aromatic, heterocyclic, and thiourea functionalities, which are known to influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

methyl 4-(1,2-dihydroacenaphthylen-5-ylcarbamothioylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-27-21(26)16-9-7-15(8-10-16)20(25)24-22(28)23-18-12-11-14-6-5-13-3-2-4-17(18)19(13)14/h2-4,7-12H,5-6H2,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSRGRJXPFOMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate (CAS Number: 477508-55-7) is a compound with potential biological activity, primarily derived from acenaphthene, a polycyclic aromatic hydrocarbon. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O3SC_{22}H_{18}N_{2}O_{3}S, with a molecular weight of 390.46 g/mol. The structure includes a benzoate moiety linked to a carbamothioyl group and an acenaphthylene derivative.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

  • Antioxidant Activity : Compounds similar in structure have demonstrated antioxidant properties, suggesting that this compound may also exhibit this activity through the scavenging of free radicals.
  • Xanthine Oxidase Inhibition : Similar derivatives have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition can be beneficial in treating conditions like gout and hyperuricemia.
  • Antimicrobial Properties : Some compounds with related structures have shown antimicrobial activity against various pathogens, indicating potential use in treating infections.

Antioxidant Activity

A study on related thiazole derivatives indicated significant antioxidant activity measured through DPPH radical scavenging assays. For instance, compounds demonstrated IC50 values ranging from 3.6 to 19.6 μM in inhibiting oxidative stress markers .

Xanthine Oxidase Inhibition

Research on xanthine oxidase inhibitors has shown that certain derivatives can effectively lower uric acid levels. For example, compounds with structural similarities exhibited IC50 values for xanthine oxidase inhibition ranging from 8.1 to 9.9 μM . This suggests that this compound may have therapeutic potential for managing gout.

Case Studies

Several case studies have highlighted the efficacy of structurally similar compounds:

  • Case Study 1 : A derivative was tested in vitro for its ability to inhibit xanthine oxidase and showed promising results comparable to established drugs like febuxostat .
  • Case Study 2 : Another study examined the antioxidant properties of similar compounds using various assays, concluding that these compounds could protect cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related derivatives, focusing on synthetic methodologies, physicochemical properties, and functional group impacts.

Structural Analogues and Functional Group Variations

Key structural analogs include:

  • Thiazole-containing derivatives (e.g., compounds 3c–3h from ), which replace the thiourea-carbamoyl bridge with a thiazole ring.
  • Pyridopyrimidine-linked benzoates (e.g., 12 and 16 from ), which incorporate nitrogen-rich heterocycles instead of the acenaphthenyl system.
Compound Name Core Structure Functional Groups Key Features Reference
Target Compound Benzoate ester Thiourea-carbamoyl bridge, 1,2-dihydroacenaphthylene Potential for hydrogen bonding via thiourea; enhanced rigidity from fused aromatic system N/A
3h () Benzoate ester Thiazol-2-ylamino, 1,2-dihydroacenaphthylene Thiazole ring enhances π-stacking; moderate solubility in polar solvents
12 () Benzoate ester Pyrido[2,3-d]pyrimidine, ethyl linker High nitrogen content improves crystallinity; limited solubility in non-polar media

Physicochemical Properties

Melting points and purity metrics highlight the impact of substituents:

Compound Melting Point (°C) Purity (HPLC) Notable Trends
3h 258.4–260.7 99.1% Higher melting point due to thiazole rigidity
3g 323.1–325.6 99.0% Carboxylic acid group increases polarity and melting point
10 () Not reported 94% Chloropyridine substituent enhances stability

The target compound’s thiourea group is expected to lower melting points compared to 3g (carboxylic acid) but improve solubility relative to pyridopyrimidine derivatives.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate, and what analytical techniques confirm its structure?

Methodological Answer: The synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amine/thiol-containing precursors. For example:

  • Step 1: Activation of the benzoate carboxylic acid using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an active ester intermediate.
  • Step 2: Reaction with 1,2-dihydroacenaphthylen-5-amine in the presence of thiocarbamoyl chloride to introduce the carbamothioyl group .

Characterization Techniques:

Method Purpose Example Data Reference
X-ray Diffraction Confirm crystal structure and stereochemistrySHELX refinement (R-factor < 0.05)
¹H/¹³C NMR Verify functional groups and purityδ 7.8–8.2 ppm (aromatic protons)
FT-IR Spectroscopy Identify carbonyl (C=O) and thiourea (C=S) bonds~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S)

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Respiratory Protection: Use NIOSH-certified N95/P95 respirators for dust control; fume hoods for volatile byproducts .
  • First Aid Measures: Immediate rinsing with water for skin contact; seek medical attention if ingested or inhaled .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to reduce side reactions .
  • Design of Experiments (DoE): Use factorial designs to evaluate temperature, stoichiometry, and reaction time. For example, higher yields (≥75%) are achieved at 60°C with 1.2 equiv. of thiocarbamoyl chloride .

Q. How do researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Purity Validation: Conduct HPLC (≥95% purity) to rule out impurities affecting bioactivity .
  • Assay Standardization: Replicate assays under identical conditions (e.g., cell line, incubation time) to minimize variability .
  • Stereochemical Analysis: Use chiral HPLC or X-ray crystallography to confirm if stereoisomers contribute to divergent results .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Simulate binding to enzyme active sites (e.g., kinases) using software like AutoDock. The thiourea moiety forms hydrogen bonds with catalytic residues, while the acenaphthene group enables hydrophobic interactions .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD values) to quantify affinity for target proteins .
  • Mutagenesis Studies: Modify key amino acids in the target protein to validate binding hypotheses .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C). The compound is stable at pH 6–8 but hydrolyzes in acidic conditions, necessitating buffered solutions .
  • Thermal Stability: TGA (thermogravimetric analysis) shows decomposition above 150°C, limiting high-temperature applications .

Q. What strategies are employed to study the environmental fate of this compound?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301B guidelines to assess microbial degradation in soil/water matrices .
  • Ecotoxicity Screening: Test acute toxicity in Daphnia magna (LC50 > 10 mg/L indicates low hazard) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Optimize transition states for proposed reactions (e.g., nucleophilic acyl substitution) using Gaussian 09. The LUMO energy of the carbamothioyl group predicts reactivity with amines .
  • MD Simulations: Simulate solvent effects to identify optimal reaction media .

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